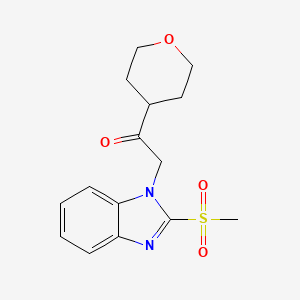![molecular formula C13H15FN4O2S2 B7056715 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7056715.png)
4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole is a synthetic organic compound that features a thiadiazole ring linked to a piperazine moiety, which is further substituted with a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Piperazine Derivative Preparation: The piperazine moiety is often prepared by reacting piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiadiazole ring. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the thiadiazole ring, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic fluorine can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing drugs targeting neurological disorders, given the piperazine moiety’s known activity in central nervous system agents.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: It might be explored for use in materials science, particularly in the development of polymers or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action for compounds like 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole often involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may enhance binding affinity and specificity. The thiadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole
- 4-[[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole
Uniqueness
The presence of the fluorine atom in 4-[[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance binding interactions with biological targets, potentially leading to improved efficacy and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c14-11-1-3-13(4-2-11)22(19,20)18-7-5-17(6-8-18)9-12-10-21-16-15-12/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYXOOHLXBZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSN=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[2-(Methoxymethyl)-6-methylmorpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7056635.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B7056641.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(3-hydroxy-6-methylpyridin-2-yl)methyl]amino]acetamide](/img/structure/B7056654.png)
![3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7056656.png)

![1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one](/img/structure/B7056661.png)
![2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7056680.png)
![2-[4-[[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7056688.png)
![6-Amino-1-benzyl-5-[(4-ethylphenyl)methyl-(2-hydroxyethyl)amino]pyrimidine-2,4-dione](/img/structure/B7056692.png)
![N-[(2-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056723.png)
![N-(benzylcarbamoyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056724.png)
![Methyl 4-[[2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanoylamino]methyl]benzoate](/img/structure/B7056731.png)
![N-[(2-methylphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056736.png)
![N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056737.png)
